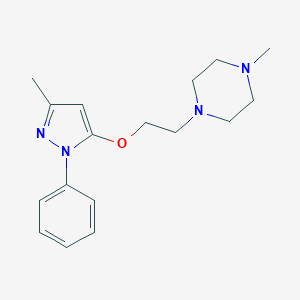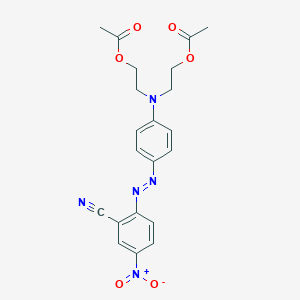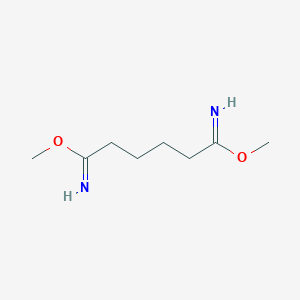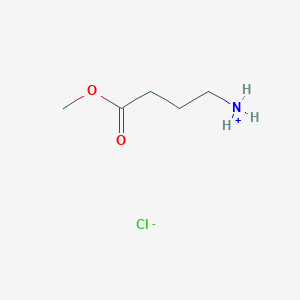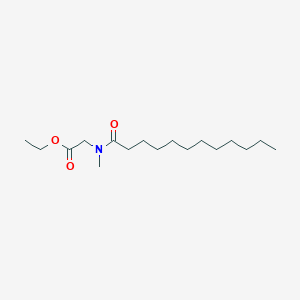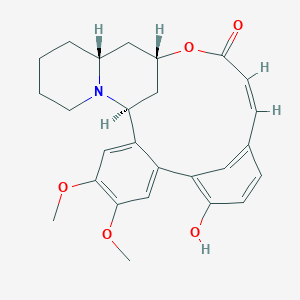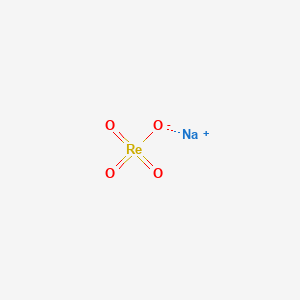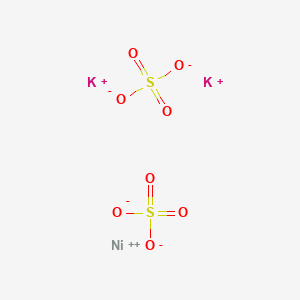
Nickel dipotassium bis(sulphate)
Overview
Description
Nickel dipotassium bis(sulphate) is an inorganic compound with the molecular formula K2NiO8S2. It is a nickel salt that contains two potassium ions and two sulphate ions. This compound is known for its unique properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel dipotassium bis(sulphate) can be synthesized through a controlled reaction between nickel sulfate and potassium sulfate in an aqueous solution. The reaction typically involves dissolving equimolar amounts of nickel sulfate and potassium sulfate in water, followed by crystallization to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of nickel dipotassium bis(sulphate) often involves large-scale crystallization processes. The raw materials, nickel sulfate and potassium sulfate, are mixed in precise ratios and dissolved in water. The solution is then subjected to controlled cooling or evaporation to induce crystallization. The resulting crystals are filtered, washed, and dried to obtain pure nickel dipotassium bis(sulphate).
Chemical Reactions Analysis
Types of Reactions: Nickel dipotassium bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel compounds.
Substitution: Nickel dipotassium bis(sulphate) can participate in substitution reactions where the sulphate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various anions such as chloride, nitrate.
Major Products Formed:
Oxidation Products: Nickel(III) compounds.
Reduction Products: Nickel(0) or Nickel(I) compounds.
Substitution Products: Nickel salts with different anions.
Scientific Research Applications
Nickel dipotassium bis(sulphate) is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis and electrochemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: Nickel dipotassium bis(sulphate) is used in the manufacturing of batteries, particularly in the production of nickel-based cathodes for rechargeable batteries.
Mechanism of Action
The mechanism of action of nickel dipotassium bis(sulphate) involves its interaction with various molecular targets and pathways. In catalytic applications, the nickel ion acts as an active site for facilitating chemical reactions. In biological systems, the compound can interact with proteins and enzymes, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Nickel dipotassium bis(sulphate) can be compared with other nickel salts, such as:
Nickel sulfate (NiSO4): A common nickel salt used in electroplating and as a precursor for other nickel compounds.
Nickel chloride (NiCl2): Used in various chemical synthesis processes and as a catalyst.
Nickel nitrate (Ni(NO3)2): Employed in the production of nickel catalysts and in electrochemical applications.
Uniqueness: Nickel dipotassium bis(sulphate) is unique due to its specific combination of nickel and potassium ions, which imparts distinct properties and reactivity compared to other nickel salts. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
dipotassium;nickel(2+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.Ni.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q2*+1;+2;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOHWEFYZPOHIB-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2NiO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930110 | |
| Record name | Nickel(2+) potassium sulfate (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13842-46-1 | |
| Record name | Nickel dipotassium bis(sulphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013842461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) potassium sulfate (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel dipotassium bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


